![molecular formula C7H15NO2 B2610384 D-Alloisoleucine, N-methyl- CAS No. 50673-48-8](/img/structure/B2610384.png)
D-Alloisoleucine, N-methyl-
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Overview
Description
“D-Alloisoleucine, N-methyl-” is a derivative of D-Alloisoleucine . D-Alloisoleucine is an amino acid with the formula CH3CH2CH(CH3)CH(NH2)CO2H . It exists as two enantiomers, of which the L derivative occurs naturally .
Molecular Structure Analysis
The molecular structure of D-Alloisoleucine can be analyzed using 1H and 13C NMR spectrometric analysis . This method permits differentiation of isoleucine and allo-isoleucine residues by inspection of the chemical shift and coupling constants of the signals associated with the proton and carbon at the α-stereocentre .Physical And Chemical Properties Analysis
D-Alloisoleucine is a solid at 20 degrees Celsius . Its molecular formula is C6H13NO2 and its molecular weight is 131.18 .Scientific Research Applications
Synthesis and Transformation
D-alloisoleucine has been synthesized from L-isoleucine and (S)-2-methylbutan-1-ol, with potential applications in creating gamma-amino acids like isostatine. The process involved stereospecific inversion and epimerization of L-isoleucine, highlighting the compound's utility in complex chemical syntheses (Lloyd-Williams, Gonzalez, Jou, Giralt, & Monerris, 1994).
Biogenetic Origins and Antibiotic Synthesis
Investigations into the biogenetic origins of N-methyl-δ-methyl-L-isoleucine residues in etamycin and triostin C suggest D-alloisoleucine results from L-isoleucine epimerization, which is crucial for understanding the biosynthesis of microbial peptides (Walker, Bodanszky, & Perlman, 1970). Additionally, studies with 14C-labeled isoleucine stereoisomers established the role of L-alloisoleucine, D-alloisoleucine, and D-isoleucine as precursors in actinomycin biosynthesis, highlighting its importance in the production of antibiotic peptides (Yajima, Mason, & Katz, 1976).
Structural Studies
D-alloisoleucine's structural characteristics have been extensively studied. For instance, the molecular structure of D-alloisoleucine hydrochloride monohydrate was determined, providing insights into its orthorhombic crystal structure and common structural features, crucial for understanding its behavior in various applications (Varughese & Srinivasan, 1976).
Applications in Palaeotemperature Indication
The racemization reaction of isoleucine, producing D-alloisoleucine, has been used in geochronology. This process is significant in dating fossil bones and understanding Pleistocene deposits, making D-alloisoleucine a valuable tool in paleoclimatology and archaeology (Bada, Protsch, & Schroeder, 1973).
Safety and Hazards
properties
IUPAC Name |
(2R,3S)-3-methyl-2-(methylamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4-5(2)6(8-3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)/t5-,6+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPIYJQBLVDRRI-NTSWFWBYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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